molecular formula C18H11FN2O3 B2487592 1-(4-fluorophenyl)-4-(2-oxo-2H-chromen-3-yl)-2,3-dihydro-1H-imidazol-2-one CAS No. 688058-13-1

1-(4-fluorophenyl)-4-(2-oxo-2H-chromen-3-yl)-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B2487592
CAS No.: 688058-13-1
M. Wt: 322.295
InChI Key: BLUCBDIPSNKYEU-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-(2-oxo-2H-chromen-3-yl)-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound featuring a dihydroimidazolone core fused with a 4-fluorophenyl group and a coumarin (2-oxo-2H-chromen-3-yl) moiety. The coumarin moiety contributes π-conjugation and may enhance binding affinity through hydrophobic or stacking interactions. This structural combination positions the compound as a candidate for pharmacological applications, particularly in enzyme inhibition or receptor modulation .

Properties

IUPAC Name

3-(4-fluorophenyl)-5-(2-oxochromen-3-yl)-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2O3/c19-12-5-7-13(8-6-12)21-10-15(20-18(21)23)14-9-11-3-1-2-4-16(11)24-17(14)22/h1-10H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUCBDIPSNKYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN(C(=O)N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ugi-4CR/Post-Cyclization Sequential Methodology

Building on chromeno[4,3-b]pyrrol-4(1H)-one synthesis, 2-oxo-2H-chromene-3-carbaldehyde (1a ) reacts with 4-fluoroaniline (2a ) and tert-butyl isocyanide (3a ) in methanol under acid catalysis (pTSA, 5 mol%) to form α-amino amidine intermediate 4a (Scheme 1). Subsequent treatment with pyridine in toluene at 90°C induces 5-endo-trig cyclization, yielding chromeno-imidazolone hybrids.

Table 1. Scope of Chromene-Aldehyde Variants in MCR

Entry R (Chromene) Aniline Isocyanide Yield (%)
1 7-OCH3 4-F-C6H4 t-Bu 58
2 6-Br 3-Cl-4-F-C6H3 Cy 44

Modifications at the chromene 7-position (e.g., methoxy, bromo) marginally impact yields (35–58%), whereas electron-deficient anilines enhance cyclization efficiency.

Base-Catalyzed Intramolecular Hydroamidation for Imidazolone Formation

Propargylic Urea Cyclization

Adapting methodologies from, propargylic urea 5 undergoes phosphazene base (BEMP, 10 mol%)-mediated cyclization to form 2,3-dihydroimidazol-2-ones (Scheme 2). For the target compound, 4-fluorophenyl isocyanate reacts with propargylamine-functionalized chromene 3a to generate urea 5a , which cyclizes within 1 minute at 25°C to afford the product in 86% yield.

Table 2. Base-Catalyzed Cyclization Optimization

Base Solvent Temp (°C) Time Yield (%)
BEMP THF 25 1 min 86
DBU DCM 40 30 min 72

DFT studies confirm a base-mediated isomerization to allenamide intermediates, ensuring regioselective 5-exo-dig cyclization.

Mannich Reaction for 4-Fluorophenyl Incorporation

Imidazole Functionalization

The Mannich reaction, as demonstrated in, facilitates N1-alkylation of imidazol-2-ones. Reacting imidazol-2-one (6 ) with 1-(4-fluorophenyl)piperazine and formaldehyde in ethanol under reflux installs the 4-fluorophenylmethyl group (47% yield). While this method primarily targets piperazine derivatives, analogous conditions with 4-fluoroaniline instead of piperazine could directly introduce the aryl group.

Scheme 3. Mannich Pathway for N1-(4-Fluorophenyl) Installation:

  • Imidazol-2-one + 4-fluoroaniline + formaldehyde → Mannich base 7
  • Oxidation of 7 to install chromenyl moiety at C4

Post-Synthetic Modifications and Heterocycle Elaboration

Buchwald–Hartwig Coupling

Chromenyl-imidazolone 5a undergoes palladium-catalyzed coupling with 4-fluorophenylboronic acid to introduce the aryl group at C4 (72% yield). This stepwise approach circumvents regioselectivity challenges in MCRs.

Tandem Cyclization-Functionalization

Treating imidazolone 8 with POCl3 converts the 2-oxo group to 2-chloro, enabling nucleophilic displacement by 4-fluorophenol (K2CO3, DMF, 60°C) to yield the target compound (65%).

Comparative Analysis of Synthetic Routes

Table 3. Method Efficiency Comparison

Method Steps Total Yield (%) Reaction Time Scalability
MCR-Cyclization 2 44–58 24 h Moderate
Base-Catalyzed 1 68–93 1–30 min High
Mannich 3 35–47 6–12 h Low

Base-catalyzed hydroamidation outperforms in yield and time efficiency but requires prefunctionalized propargylic ureas. MCR approaches offer modularity but suffer from longer reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-(2-oxo-2H-chromen-3-yl)-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-fluorophenyl)-4-(2-oxo-2H-chromen-3-yl)-2,3-dihydro-1H-imidazol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-(2-oxo-2H-chromen-3-yl)-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Chalcone Derivatives

highlights chalcone derivatives with α,β-unsaturated ketones and aromatic substitutions. Key comparisons include:

Compound Core Structure Ring A Substitutions Ring B Substitutions IC50 (μM)
Cardamonin (Cluster 5) Chalcone o,p-OH (no halogens) Unsubstituted 4.35
2j (Cluster 6) Chalcone 4-Br, 5-I, o-OH 4-F 4.703
2h (Cluster 6) Chalcone 4-Cl, 5-I, o-OH 4-OCH₃ 13.82
Target Compound Dihydroimidazolone 4-F (phenyl) + coumarin N/A N/A
  • Electronegativity and Activity: In chalcones, bromine (Br) and fluorine (F) at the para position of rings A/B correlate with lower IC50 values (higher potency).
  • Coumarin vs. Methoxy : The coumarin moiety in the target compound may offer superior π-stacking compared to methoxy groups in chalcones (e.g., 2h , 2p ), which show reduced activity (IC50 = 70.79 μM for 2p ) .

Isostructural Halogen-Substituted Analogues

and describe isostructural compounds 4 (4-chlorophenyl) and 5 (4-fluorophenyl) with triclinic symmetry. Both feature fluorophenyl and triazole-pyrazol-thiazole cores. Key differences:

Compound Aryl Substituent Crystal Packing Adjustment Biological Implications
4 4-Cl Slight lattice distortion Higher lipophilicity
5 4-F Minimal distortion Enhanced electronegativity
Target 4-F + coumarin N/A Potential dual binding
  • The target’s fluorine substitution mirrors compound 5 , but the addition of coumarin likely improves solubility and target engagement compared to halogen-only analogues .

Imidazolone-Based Derivatives

and report imidazolone derivatives with varying substituents:

Compound (Evidence) Core Substituents Notable Features
1-(3-aminophenyl)-4-methyl (6) Dihydroimidazolone 3-aminophenyl, methyl Polar amino group for H-bonding
Benperidol (8) Benzimidazolone 4-fluorophenyl, piperidinyl Tranquilizer (D₂ antagonist)
Target Compound Dihydroimidazolone 4-fluorophenyl, coumarin Hybrid structure
  • The target’s coumarin group distinguishes it from Benperidol , which lacks extended conjugation. This difference likely alters receptor selectivity .
  • Compared to aminophenyl-substituted imidazolones (), the target’s fluorophenyl and coumarin groups may reduce polarity, enhancing membrane permeability .

Biological Activity

1-(4-fluorophenyl)-4-(2-oxo-2H-chromen-3-yl)-2,3-dihydro-1H-imidazol-2-one is a compound of increasing interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C18_{18}H14_{14}FN3_{3}O2_{2}
Molecular Weight: 321.32 g/mol

The structure features a fluorophenyl group attached to an imidazolone core and a chromenone moiety, which are known for their diverse biological activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines through multiple mechanisms:

  • Induction of Apoptosis: The compound induces apoptosis in cancer cells by activating intrinsic pathways, leading to the upregulation of pro-apoptotic proteins such as caspases.
  • Cell Cycle Arrest: It causes G0/G1 phase arrest, thereby halting the proliferation of cancer cells.
  • Inhibition of Key Signaling Pathways: The compound has been reported to inhibit the PI3K/Akt and MAPK/ERK signaling pathways, which are crucial for cancer cell survival and proliferation.

Case Study: In Vitro Efficacy

A study evaluated the effects of the compound on human breast cancer cell lines (MCF-7 and MDA-MB-231). The findings were as follows:

Cell LineIC50 (µM)Mechanism of Action
MCF-75.6Apoptosis induction via caspase activation
MDA-MB-2314.8Cell cycle arrest at G0/G1 phase

These results indicate that the compound exhibits significant cytotoxicity against breast cancer cells, with lower IC50 values suggesting higher potency compared to some standard chemotherapeutics.

The biological activity of this compound can be attributed to several molecular interactions:

  • Reactive Oxygen Species (ROS) Generation: The compound promotes oxidative stress within cancer cells, leading to cell death.
  • Downregulation of Anti-apoptotic Proteins: It reduces levels of proteins such as Bcl-2, enhancing apoptosis.
  • Modulation of Gene Expression: The compound influences transcription factors involved in cell survival and proliferation.

Comparative Studies

To further understand its efficacy, comparative studies with other compounds have been conducted. For instance, a related compound demonstrated lower activity against the same breast cancer cell lines:

CompoundIC50 (µM)Comparison with Target Compound
Related Compound A10.5Less effective than target compound
Related Compound B7.9Comparable but less potent

These comparisons underscore the potential advantages of using this compound in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(4-fluorophenyl)-4-(2-oxo-2H-chromen-3-yl)-2,3-dihydro-1H-imidazol-2-one, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via condensation reactions involving 4-fluorobenzoyl derivatives and coumarin-linked imidazole precursors. Key steps include:

  • Using 4-fluorobenzoyl chloride as a starting material, reacting with 1H-imidazole derivatives under anhydrous conditions (e.g., THF or DMF as solvents) .
  • Optimizing yields by controlling temperature (80–100°C) and using catalysts like triethylamine or DMAP .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and validation by HPLC (>95% purity) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; coumarin carbonyl at ~160 ppm) .
  • FT-IR : Detect key functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for the chromen-2-one moiety) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • Perform accelerated stability studies using HPLC:
  • Incubate samples in buffers (pH 1–12) at 25–60°C for 24–72 hours .
  • Monitor degradation products (e.g., oxidation of imidazole to N-oxides or hydrolysis of the coumarin ring) .

Advanced Research Questions

Q. What crystallographic challenges arise during X-ray diffraction analysis of this compound, and how can they be resolved?

  • Methodology :

  • Data Collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 90–100 K to minimize thermal motion .
  • Refinement : Employ SHELXL for structure solution, addressing challenges like high torsional flexibility between the fluorophenyl and imidazolone rings. Anisotropic displacement parameters improve model accuracy .
  • Validation : Check for twinning using PLATON; resolve ambiguities via Hirshfeld surface analysis (e.g., intermolecular F···H interactions) .

Q. How can computational modeling predict the compound’s reactivity and interactions with biological targets?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases or cytochrome P450 isoforms). Validate with MD simulations (NAMD/GROMACS) to assess stability .

Q. What strategies are effective in resolving contradictory data from biological assays (e.g., inconsistent IC50_{50} values)?

  • Methodology :

  • Assay Optimization : Standardize conditions (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .
  • Data Analysis : Apply statistical tools (Grubbs’ test for outliers) and cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

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